molecular formula C13H8Cl2N4O3 B2933701 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-99-6

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2933701
CAS RN: 946318-99-6
M. Wt: 339.13
InChI Key: DDCJXMYIPITDNK-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as DIOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been extensively investigated for their anticancer properties. A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of N-substituted benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds showed higher anticancer activities than etoposide, a reference drug, highlighting the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Enzyme Inhibition

Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's. These compounds showed moderate dual inhibition, with some derivatives displaying lower IC50 values against acetylcholinesterase than the established drug rivastigmine, indicating their potential in treating dementias and myasthenia gravis (Pflégr et al., 2022).

Antimicrobial Agents

A series of compounds were synthesized and screened for their in vitro antibacterial and antifungal activities, showcasing the potential of 1,3,4-oxadiazole derivatives as antimicrobial agents. The study by Desai et al. (2011) exemplifies the diverse biological activities of these compounds, further underscoring their applicability in developing new antimicrobial drugs (Desai et al., 2011).

Synthesis and Organic Chemistry

The synthesis and chemical behavior of oxadiazole derivatives are of significant interest in organic chemistry. Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a novel one-pot, four-component condensation reaction. This methodology offers an alternative approach to synthesizing fully substituted oxadiazole derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Ramazani & Rezaei, 2010).

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O3/c1-6-4-10(22-19-6)11(20)16-13-18-17-12(21-13)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJXMYIPITDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

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